Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Non-Fluorinated and 2-Substituted Analogs
The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 32.3 Ų, placing it in a more lipophilic and less polar region of property space compared to the non-fluorinated 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2; XLogP3 ~0.23, TPSA 32.3 Ų) . The increased lipophilicity arises from the 5-fluoro substituent, which class-level medicinal chemistry literature associates with enhanced membrane permeability and metabolic stability relative to non-fluorinated analogs . Compared to 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0), the absence of chlorine at the 2-position in the target compound reduces molecular weight (196.22 vs. 230.67 g/mol) and eliminates the additional hydrogen-bond acceptor contributed by chlorine, which may favor fragment-based screening campaigns where lower molecular complexity is preferred .
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 32.3 Ų; MW = 196.22 g/mol |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2): XLogP3 ~0.23, TPSA = 32.3 Ų; 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0): MW = 230.67 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.37 vs. non-fluorinated analog; ΔMW = -34.45 g/mol vs. 2-chloro analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.24) |
Why This Matters
The distinct lipophilicity and molecular weight place the target compound in a differentiated property space that affects synthetic tractability in fragment-based drug discovery and downstream ADME optimization.
- [1] PubChem Compound Summary for CID 134160402 (XLogP3 = 0.6, TPSA = 32.3 Ų). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2310013-68-2 (accessed April 2026). View Source
- [2] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. doi:10.1039/B610213C. (Class-level reference for fluorine effects on ADME properties.) View Source
